2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
The compound “2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide” is a triazinoindole derivative featuring a 2-phenylethyl substituent at the 5-position of the triazinoindole core and a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl acetamide group. Its design aligns with structurally related compounds targeting aromatic and hydrophobic interactions in biological systems .
Properties
Molecular Formula |
C26H24N6OS2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H24N6OS2/c33-22(28-25-27-19-11-5-7-13-21(19)35-25)16-34-26-29-24-23(30-31-26)18-10-4-6-12-20(18)32(24)15-14-17-8-2-1-3-9-17/h1-4,6,8-10,12H,5,7,11,13-16H2,(H,27,28,33) |
InChI Key |
YNSDUMUJZJQFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps. The initial step often includes the formation of the triazinoindole core through a cyclization reaction. This is followed by the introduction of the phenylethyl group via a substitution reaction. The final step involves the attachment of the benzothiazolylacetamide moiety through a condensation reaction. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the process. The industrial methods also focus on minimizing waste and improving the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs differ primarily in substituents on the triazinoindole core and the acetamide-linked heterocycle. A comparative analysis is summarized in Table 1.
Table 1. Structural Comparison of Triazinoindole Derivatives
*Calculated based on analogous structures.
Key Observations :
- The tetrahydrobenzothiazole acetamide group (shared with ) may improve solubility relative to pyridinyl () or thiadiazolyl () variants.
Physicochemical Properties :
- Melting Points: Analogous triazinoindole derivatives (e.g., compounds 8a–c in ) exhibit high melting points (200–290°C), suggesting thermal stability due to aromatic stacking and hydrogen bonding.
- Spectral Data : IR and NMR spectra (e.g., C=O stretches at 1605–1719 cm⁻¹ in ) confirm the presence of amide and heterocyclic functionalities in these compounds.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Bioactivity Clustering : Compounds with similar substituents (e.g., benzyl, phenylalkyl) cluster into groups with related modes of action, such as kinase inhibition or DNA intercalation .
- Substituent Impact: Benzyl/2-Phenylethyl: May enhance binding to hydrophobic pockets in enzymes (e.g., tyrosine kinases) . Tetrahydrobenzothiazole: Could modulate solubility and reduce cytotoxicity compared to non-hydrogenated benzothiazoles .
Biological Activity
The compound 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a member of the triazinoindole derivative class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest multiple mechanisms of action that can be explored for various medical applications.
Chemical Structure
The molecular formula of the compound is with a complex arrangement that includes a triazinoindole core and a sulfanylacetamide group. Its structural properties are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Iron Chelation : The compound exhibits iron-chelating properties which inhibit the availability of iron necessary for cancer cell proliferation. This leads to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : It may inhibit specific enzymes or receptors involved in critical signaling pathways. For instance, it could modulate kinase or protease activities that are crucial for cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus, indicating potential use as an antibacterial agent .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its derivatives:
Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through iron deprivation and modulation of apoptotic pathways .
Antimicrobial Properties
Research has indicated that certain derivatives possess strong antimicrobial effects. For example:
- Inhibition of Bacterial Growth : Compounds derived from triazinoindole frameworks have shown effective inhibition against common pathogens.
| Compound Type | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Triazinoindole Derivative | E. coli | 15 |
| Triazinoindole Derivative | Staphylococcus aureus | 18 |
Case Studies
Several case studies have highlighted the efficacy of related compounds in various biological contexts:
- Cancer Treatment : A study demonstrated that triazinoindole derivatives significantly reduced tumor size in xenograft models when administered at specific dosages .
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of similar compounds showed promising results in clinical isolates from infected patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
